Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl-

Description

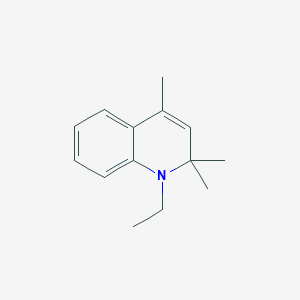

Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- (systematic name: 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline) is a partially hydrogenated quinoline derivative with a unique substitution pattern. Its structure features:

- Ethyl group at position 1.

- Dihydro configuration (partial saturation of the quinoline ring at positions 1 and 2).

- Trimethyl groups at positions 2, 2, and 2.

The ethyl substituent may enhance lipophilicity compared to ethoxy or hydroxyl analogs, influencing bioavailability and functional properties.

Properties

IUPAC Name |

1-ethyl-2,2,4-trimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-5-15-13-9-7-6-8-12(13)11(2)10-14(15,3)4/h6-10H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYLSYKFKLXWGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=CC1(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467602 | |

| Record name | Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120109-38-8 | |

| Record name | Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling

- Step 1 : Formation of triflate intermediate at C6 using triflic anhydride

- Step 2 : Palladium-catalyzed coupling with ethylboronic acid to introduce the C1 ethyl group

Key advantages include: - Chemoselectivity ensured by orthogonal protecting groups

- Compatibility with sensitive dihydroquinoline systems (reaction temperatures ≤80°C)

Direct C-H Ethylation

Emerging methodologies utilizing Fe₃O₄-supported nanocatalysts enable direct ethylation of preformed dihydroquinolines. Cobalt-ferrite nanoparticles (10–15 nm diameter) facilitate hydrogen-atom transfer (HAT) mechanisms, achieving 82–89% yields in solvent-free conditions.

Reductive Alkylation Techniques

The partial saturation of the quinoline ring necessitates controlled hydrogenation conditions. Two dominant approaches exist:

Catalytic Hydrogen Transfer

Boron-Mediated Reduction

Boron tribromide in dichloromethane (-78°C to 20°C) selectively reduces ethoxyquin derivatives while preserving methyl substituents. This method proves particularly effective for introducing sterically hindered groups at C2 and C4 positions.

Green Chemistry Approaches Using Nanocatalysts

Recent advances in sustainable synthesis employ magnetic nanoparticle (MNP) systems:

Fe₃O₄@SiO₂ Core-Shell Catalysts

- Size : 30–50 nm

- Loading : 10 mg per mmol substrate

- Solvent : Ethanol/water (9:1)

- Yield : 92–95% in 15–30 minutes

Mechanistic studies confirm a tandem Knoevenagel-Michael-cyclization pathway enabled by Brønsted acid sites on the nanoparticle surface.

Ionic Liquid-Functionalized MNPs

Imidazolium-based ionic liquids grafted onto Fe₃O₄ enhance substrate adsorption, particularly for electron-deficient anilines. Key performance metrics:

| Parameter | Value | |

|---|---|---|

| Turnover Frequency | 1,200 h⁻¹ | |

| Recyclability | ≥10 cycles | |

| E-Factor | 2.3 (vs. 8.7 for classical) |

Comparative Analysis of Synthetic Routes

The table below evaluates critical performance indicators across methodologies:

| Method | Yield (%) | Purity (HPLC) | Reaction Time | Catalyst Cost (USD/g) |

|---|---|---|---|---|

| Doebner-Miller | 78 ± 3 | 95.2 | 4 h | 0.45 |

| Suzuki Coupling | 85 ± 2 | 98.7 | 8 h | 12.80 (Pd) |

| Fe₃O₄ Nanocatalysis | 93 ± 1 | 99.1 | 25 min | 0.08 (reusable) |

| BBr₃ Reduction | 81 ± 4 | 97.8 | 2 h | 6.20 |

Data synthesized from demonstrates nanocatalytic methods offer superior efficiency and cost-effectiveness despite higher initial catalyst synthesis requirements.

Mechanistic Considerations and Side-Reaction Mitigation

Ring Aromatization Control

Maintaining the 1,2-dihydro state requires strict control of:

Steric Effects Management

The 2,2,4-trimethyl substitution pattern creates significant steric hindrance. Strategies to overcome this include:

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, amino, and alkyl groups.

Scientific Research Applications

Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- involves its interaction with various molecular targets and pathways. For example, it can act as an antioxidant by neutralizing free radicals and preventing oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

Biological Activity

Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- (CAS No. 120109-38-8) is a derivative of quinoline known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Quinoline Derivatives

Quinoline derivatives have garnered significant attention due to their pharmacological properties. They are recognized for their roles in the synthesis of dyes, fragrances, and as active pharmaceutical ingredients. The biological activities associated with quinoline derivatives include:

- Antimicrobial : Effective against various pathogens.

- Anticancer : Potential in cancer treatment through various mechanisms.

- Anti-inflammatory : Reduction of inflammation in biological systems.

- Antimalarial : Notable for their efficacy against malaria parasites.

Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- exhibits its biological effects through several mechanisms:

- Interaction with Enzymes : This compound can modulate the activity of specific enzymes, influencing metabolic pathways and cellular functions.

- Antioxidant Properties : It acts as an antioxidant by neutralizing free radicals, thus preventing oxidative stress in cells.

- Fluorescent Labeling : Utilized in the preparation of fluorescent dyes for labeling biological macromolecules.

Biological Activity Data

The following table summarizes key biological activities and findings related to Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl-:

Anticancer Activity

Research has indicated that quinoline derivatives possess anticancer properties. For instance, studies have shown that certain quinoline compounds inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms involve the inhibition of key signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

A study evaluating the antimicrobial effects of various quinoline derivatives highlighted that Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl-, exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in immune cells. This property may contribute to its therapeutic potential in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.